molecular formula C9H17N3O2 B13222737 N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide

Cat. No.: B13222737
M. Wt: 199.25 g/mol
InChI Key: RRBZDZNXXRAGHK-UHFFFAOYSA-N
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Description

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of structures related to the 1,4-diazepane scaffold . This acetamide derivative features a 1,4-diazepane (homopiperazine) ring, a seven-membered heterocycle containing two nitrogen atoms, which is known to contribute to molecular recognition and binding to various biological targets. The structure's amide and acetamide functional groups make it a valuable intermediate or precursor for the synthesis of more complex molecules, potentially for the development of novel therapeutic agents. The 1,4-diazepane core is a key structural motif in a range of bioactive molecules. While this specific acetamide derivative is a distinct entity, its structural framework is relevant to researchers investigating G protein-coupled receptor (GPCR) modulators , as seen in related compounds studied for conditions like neuro-degenerative diseases . The presence of the 1,4-diazepane ring suggests potential application in central nervous system (CNS) drug discovery research, given its similarity to cores found in compounds that interact with neurological targets . Researchers may utilize this compound as a building block to create libraries of molecules for high-throughput screening or to study structure-activity relationships (SAR) in the pursuit of new anxiolytics, anticonvulsants, or muscle relaxants. Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12/h10H,2-7H2,1H3,(H,11,13)

InChI Key

RRBZDZNXXRAGHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N1CCCNCC1

Origin of Product

United States

Preparation Methods

Conventional Synthetic Approach

The most common synthetic route involves the nucleophilic acylation of 1,4-diazepane with an acylating agent such as chloroacetyl chloride or acetic anhydride, followed by subsequent hydrolysis or amidation steps to yield the target compound.

General Reaction Scheme:

$$
\text{1,4-Diazepane} + \text{Chloroacetyl chloride} \rightarrow \text{N-(2-chloroacetyl)-1,4-diazepane} \xrightarrow{\text{Ammonia or Amine}} \text{N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide}
$$

Reaction Conditions:

Multi-step Synthesis via Intermediate Formation

Alternatively, a multi-step synthesis involves:

  • Step 1: Formation of a chloroacetamide derivative by reacting acetic anhydride with chloroacetyl chloride.
  • Step 2: Nucleophilic substitution of the chloro group by 1,4-diazepane.
  • Step 3: Hydrolysis or amidation to introduce the acetamide group, yielding the final compound.

Reaction Conditions:

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve yield and control over reaction parameters. Purification techniques such as preparative chromatography or recrystallization are used to obtain high-purity products, with process optimization focusing on minimizing impurities and maximizing throughput.

Data and Structural Considerations

Parameter Details Source/Reference
Molecular Formula C₉H₁₈ClN₃O₂ ,
Molecular Weight ~235.72 g/mol ,
Key Functionalities Diazepane ring, oxoacetamide group, hydrochloride salt ,

The hydrochloride salt form enhances solubility, which is advantageous for biological applications and laboratory handling.

Research Findings and Structural Implications

Reaction Optimization

Research indicates that maintaining anhydrous conditions and employing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) during amidation improves yields (>95%) and purity. Recrystallization from ethanol or ethyl acetate is effective for purification.

Analytical Techniques for Characterization

Discrepancies and Data Gaps

Some data entries suggest conflicting molecular formulas (e.g., C₁₁H₉NO₃), indicating possible structural variants or data entry errors. The primary structure of interest, supported by patent and chemical literature, remains consistent with the molecular formula C₉H₁₈ClN₃O₂.

Summary of Preparation Methods

Method Description Advantages Limitations
Nucleophilic acylation Reaction of 1,4-diazepane with acyl chlorides or anhydrides Straightforward, high yield Requires strict moisture control
Multi-step synthesis Sequential formation of intermediates Flexibility in functionalization Longer process, potential for side reactions
Industrial continuous flow Large-scale synthesis with process control High efficiency, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant or anxiolytic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction leads to its observed effects, such as anxiolytic or anticonvulsant properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Properties/Applications
This compound C₉H₁₇N₃O₂ 199.25 Diazepane ring, acetamide linkage Potential CNS modulation, enzyme inhibition
Compound 4 (Jaeok Lee, 2023) Complex* >500 Piperazine core, bromo/chlorophenyl groups Paclitaxel pharmacokinetic modulation
N-(2-ethoxyphenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide C₁₇H₁₆N₂O₃S 336.39 Benzothiazine ring, ethoxy substituent Antimicrobial/anti-inflammatory activity
N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide C₁₄H₁₁ClN₂O₂S 322.77 Benzothiazole ring, chloro/methoxy groups Enzyme inhibition, anticancer potential
N-(1,4-dimethylpentyl)acetoacetamide C₁₁H₂₁NO₂ 199.29 Branched alkyl chain Lipophilic solvent/synthetic intermediate
N1-[2-(4-nitrophenyl)-2-oxoethyl]acetamide C₁₀H₁₀N₂O₄ 222.20 Nitrophenyl group Reactive intermediate, prodrug candidate

Structural Analysis

Core Heterocycle: The target compound’s 1,4-diazepane ring (7-membered) contrasts with piperazine (6-membered, ) and benzothiazine/benzothiazole (bicyclic, ). Benzothiazole/benzothiazine derivatives () incorporate sulfur, which can increase electron-withdrawing effects and alter redox properties compared to nitrogen-only heterocycles .

Substituent Effects: Halogenated Groups (e.g., chloro, bromo in ): Enhance lipophilicity and binding affinity via hydrophobic interactions. For example, Compound 4’s bromophenyl group may improve membrane permeability in pharmacokinetic studies . Ethoxy/Methoxy Groups (): Electron-donating substituents that may stabilize aromatic systems or modulate solubility.

Alkyl vs. Aryl Chains: The branched alkyl chain in N-(1,4-dimethylpentyl)acetoacetamide () confers high lipophilicity, favoring applications in organic synthesis over biological systems. In contrast, the target compound’s diazepane-acetamide structure balances polar (amide) and nonpolar (heterocycle) regions, suggesting better aqueous solubility than alkyl analogs .

Physicochemical and Pharmacological Insights

  • Solubility : The diazepane ring’s nitrogen atoms may facilitate hydrogen bonding, improving aqueous solubility compared to benzothiazole derivatives () but reducing lipid solubility relative to alkyl-chain analogs ().
  • Biological Activity: Piperazine derivatives () are known to modulate drug pharmacokinetics, suggesting that the target compound’s diazepane core could interact with transporters or enzymes. However, the absence of bulky aryl groups (e.g., bromophenyl in Compound 4) may limit its potency in similar applications .
  • Stability : The nitro group in ’s compound increases reactivity and metabolic susceptibility, whereas the target compound’s lack of strong electron-withdrawing/donating groups may enhance stability .

Biological Activity

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazepane ring linked to an acetamide moiety. This structural composition allows for various interactions with biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The diazepane structure facilitates binding to various molecular targets, potentially leading to:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities. The following table summarizes key findings from recent studies:

Activity IC50 Value Target Reference
AChE Inhibition0.17 μMAcetylcholinesterase
BChE Inhibition2.37 μMButyrylcholinesterase
COX-2 Inhibition0.05 μMCyclooxygenase-2
MAO-A Inhibition0.31 μMMonoamine Oxidase A

Study 1: Enzyme Inhibition Profiles

In a study evaluating the inhibition profiles of various compounds, this compound was identified as a potent inhibitor of AChE and BChE. The results indicated that structural modifications could enhance its inhibitory effects on these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 2: Receptor Binding Studies

Another investigation focused on the binding affinity of this compound to serotonin receptors. The compound demonstrated significant binding affinity, indicating its potential as an anxiolytic agent. The study highlighted the importance of the diazepane structure in facilitating receptor interactions .

Study 3: Molecular Docking Simulations

Molecular docking studies have provided insights into the binding modes of this compound with target enzymes. These simulations revealed that the compound could adopt multiple conformations upon binding, which may contribute to its inhibitory potency against AChE and other targets .

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